molecular formula C9H11BrO B1442703 4-Bromo-2-ethylbenzenemethanol CAS No. 877131-21-0

4-Bromo-2-ethylbenzenemethanol

Cat. No.: B1442703
CAS No.: 877131-21-0
M. Wt: 215.09 g/mol
InChI Key: JCUFCMGXQKHDLU-UHFFFAOYSA-N
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Description

4-Bromo-2-ethylbenzenemethanol is an organic compound with the molecular formula C₉H₁₁BrO and a molecular weight of 215.087 g/mol It is a derivative of benzenemethanol, where the benzene ring is substituted with a bromine atom at the 4-position and an ethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-ethylbenzenemethanol typically involves the bromination of 2-ethylbenzenemethanol. One common method is the electrophilic aromatic substitution reaction, where bromine (Br₂) is used as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and reactant concentrations, to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-ethylbenzenemethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group (-OH) can be oxidized to form a carbonyl group (-C=O), resulting in the formation of 4-Bromo-2-ethylbenzaldehyde.

    Reduction: The bromine atom can be reduced to form 2-ethylbenzenemethanol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-2-ethylbenzenemethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-ethylbenzenemethanol involves its interaction with various molecular targets. For example, in electrophilic aromatic substitution reactions, the bromine atom acts as an electrophile, facilitating the substitution of other functional groups on the benzene ring. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both a bromine atom and an ethyl group on the benzene ring provides distinct electronic and steric effects, making it a valuable compound for various synthetic and research purposes .

Properties

IUPAC Name

(4-bromo-2-ethylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-2-7-5-9(10)4-3-8(7)6-11/h3-5,11H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUFCMGXQKHDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-ethyl-benzoic acid (115 mmol) in anhydrous THF (380 mL) at 0° C. was added BH3.THF complex (1.0 N solution in THF, 230 mL) over 30 min. The resulting mixture was slowly warmed up to room temperature and the stirred for 15 hours. The reaction was carefully quenched with slow addition of water. The solvent was removed and the residue was taken up in EtOAc. The organic layer was washed with 1.0 N HCl, H2O, brine and dried over MgSO4. The solvent was removed to afford the desired product. (22 g, 89% yield). 1H NMR (300 MHz, CDCl3): δ 1.23 (t, J=7.5 Hz, 3 H), 2.64–3.01 (m, 2H), 4.68 (s, 2H), 7.24–7.26 (m, 1H), 7.32–7.36 (m, 2H).
Quantity
115 mmol
Type
reactant
Reaction Step One
Quantity
230 mL
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
Yield
89%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-ethylbenzenemethanol
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4-Bromo-2-ethylbenzenemethanol
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